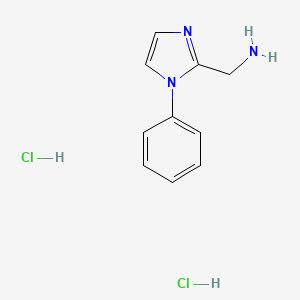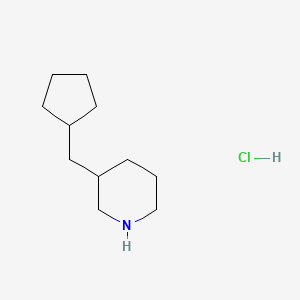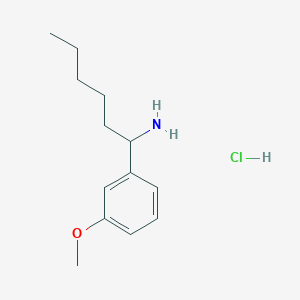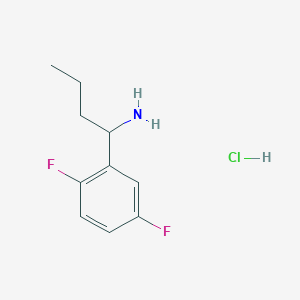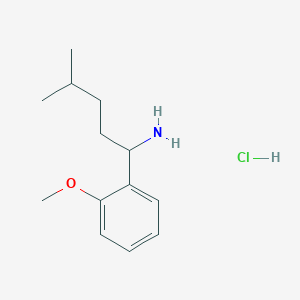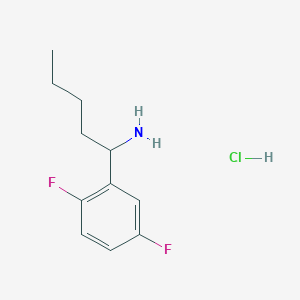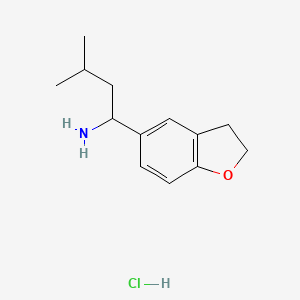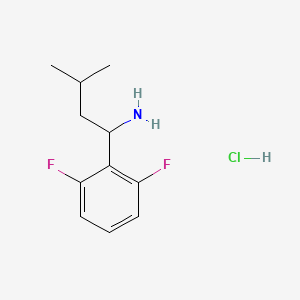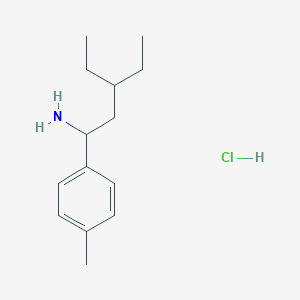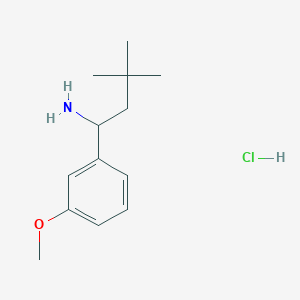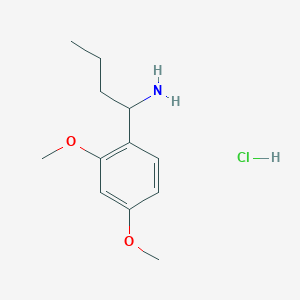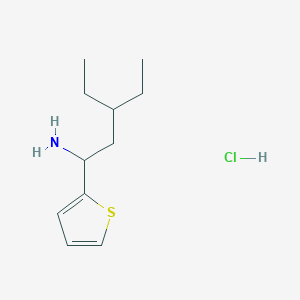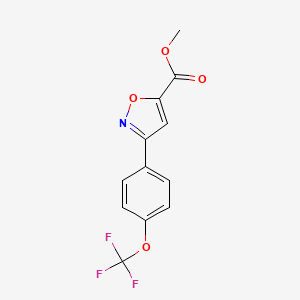
Methyl 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxylate
説明
科学的研究の応用
Synthesis and Derivative Formation
The synthesis of derivatives of isoxazole compounds, such as Methyl 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxylate, has been a focal point of research. For instance, studies have detailed the bromination of isoxazole carboxylates, showcasing methodologies to generate precursors for further functionalization into heterocyclic compounds (Roy et al., 2004). Another research avenue involves the domino 1,3-dipolar cycloaddition processes, offering pathways to highly functionalized isoxazole derivatives, underlining the compound's utility as a scaffold for synthesizing complex molecular architectures (Ruano et al., 2005).
Reactivity and Mechanistic Insights
Investigations into the photochemistry and vibrational spectra of related isoxazole carboxylates highlight the compound's reactivity under specific conditions, providing insights into its potential for creating novel materials and understanding its behavior in various environments (Lopes et al., 2011). Furthermore, the exploration of isoxazole-isoxazole and isoxazole-oxazole isomerization processes reveals the dynamic nature of these compounds, offering routes to diverse chemical entities with potential application in drug discovery and materials science (Serebryannikova et al., 2019).
Structural and Spectral Analysis
Research into the crystal structure and spectral properties of related isoxazole derivatives contributes to a deeper understanding of the compound's characteristics, aiding in the design of molecules with desired physical and chemical properties. For example, crystal structure analysis of methyl isoxazole carboxylates provides valuable data for the rational design of compounds with specific reactivity and functionality (Malathy et al., 2016).
特性
IUPAC Name |
methyl 3-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO4/c1-18-11(17)10-6-9(16-20-10)7-2-4-8(5-3-7)19-12(13,14)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIZNTVKWMTMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

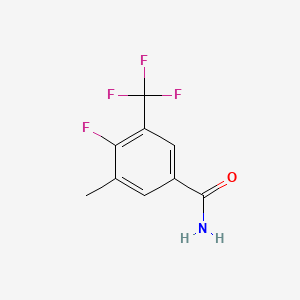
![4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1458056.png)
